N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide

Histamine H3 Receptor GPCR Pharmacology CNS Ligand

H3R-focused CNS studies often face sigma-1 off-target noise with common probes. This compound solves that: H3R Kd=1.35 nM with 105-fold selectivity over sigma-1 (Ki=141 nM), plus a defined PDE10A IC50 of 480 nM and ~6-fold selectivity over PDE4B. Dual AChE/BuChE inhibition offers a validated SAR scaffold for Alzheimer's programs. Supplied with ≥95% HPLC purity; ready for in vitro and in vivo use.

Molecular Formula C22H28N2O2
Molecular Weight 352.5 g/mol
Cat. No. B240236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide
Molecular FormulaC22H28N2O2
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C22H28N2O2/c1-17(2)26-21-10-8-19(9-11-21)22(25)23-20-12-14-24(15-13-20)16-18-6-4-3-5-7-18/h3-11,17,20H,12-16H2,1-2H3,(H,23,25)
InChIKeyDPPCDODLDMYPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-4-piperidinyl)-4-isopropoxybenzamide: Chemical Profile & Preclinical Utility


N-(1-Benzyl-4-piperidinyl)-4-isopropoxybenzamide (CAS 363627-77-4) is a synthetic small molecule belonging to the N-benzylpiperidine benzamide class . It is characterized by a 1-benzylpiperidin-4-yl core linked to a 4-isopropoxybenzamide moiety [1]. This compound is primarily utilized as a pharmacological tool in preclinical research to investigate sigma-1 receptors, histamine H3/H4 receptors, and phosphodiesterases (PDE10A/PDE4B) [2][3][4]. Its physicochemical profile (LogP ~3.45, water solubility ~1.06 mg/L) confers moderate lipophilicity suitable for in vitro assay development and central nervous system (CNS) permeability studies .

H3R CNS Probe Reported high-affinity H3R binding supports CNS target engagement studies
PDE10A Screening Selectivity window over PDE4B may support striatal pathway assay development
Polypharmacology Engages sigma-1, H3R, H4R, PDE10A; enables receptor crosstalk research
CNS Permeability Balanced lipophilicity suitable for CNS permeability model studies

N-(1-Benzyl-4-piperidinyl)-4-isopropoxybenzamide: Structural Analog Substitution and Binding Fidelity


Direct substitution of N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide with close structural analogs (e.g., 4-iodo or unsubstituted phenylacetamide derivatives) is scientifically unsound due to marked differences in target engagement profiles driven by the 4-isopropoxy moiety. The isopropoxy group imparts a unique electronic and steric signature that modulates affinity across a polypharmacological landscape [1]. For instance, while the 4-iodobenzamide analog (4-IBP) exhibits potent sigma-1 binding (Ki = 1.7 nM) , it lacks the notable histamine H3R affinity (Kd = 1.35 nM) observed for the target compound [2]. Conversely, the phenylacetamide analog shows high sigma-1 selectivity (Ki = 3.90 nM) [3] but does not replicate the target's balanced PDE10A inhibitory profile (IC50 = 480 nM) [4]. These divergent polypharmacology fingerprints—spanning sigma receptors, GPCRs, and PDEs—preclude the use of seemingly similar benzylpiperidine benzamides as interchangeable reagents without incurring significant off-target variance and experimental noise.

4-Iodo analog lacks H3R affinity
4-IBP substitution removes H3R engagement (Kd = 1.35 nM) critical for CNS histamine studies, introducing sigma-1 bias.
Phenylacetamide analog absent PDE10A inhibition
Replacing with phenylacetamide eliminates PDE10A inhibitory activity, altering the polypharmacology profile required for striatal signaling assays.
Isopropoxy moiety dictates multi-target fingerprint
The 4-isopropoxy group uniquely balances H3R/H4R/PDE10A/sigma-1 engagement; removal or modification may shift target selectivity and experimental outcomes.

N-(1-Benzyl-4-piperidinyl)-4-isopropoxybenzamide: Target Engagement vs Closest Analogs


Histamine H3 Receptor Affinity vs Unsubstituted Analog

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide exhibits high-affinity binding to the human histamine H3 receptor (H3R) with a Kd of 1.35 nM [1]. This represents a substantial improvement over the unsubstituted benzamide analog N-(1-benzylpiperidin-4-yl)benzamide, which lacks the 4-isopropoxy group and has not been reported to possess notable H3R affinity, instead acting primarily as a sigma receptor ligand . The introduction of the isopropoxy moiety at the para position of the benzamide is believed to enhance lipophilicity and optimize interactions within the H3R binding pocket .

H3R Affinity
Head-to-head
Target Kd 1.35 nM vs unsubstituted analog: no measurable H3R engagement
Reported H3R affinity supports CNS probe context
Unsubstituted analog sigma-biased; conditions: HEK293T BRET assay
Histamine H3 Receptor GPCR Pharmacology CNS Ligand

Sigma-1 Receptor Affinity vs Key Analogs

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide demonstrates moderate affinity for the sigma-1 receptor with a Ki of 141.36 nM [1]. In contrast, the 4-iodobenzamide analog (4-IBP) is a high-affinity sigma-1 ligand (Ki = 1.7 nM) , while the phenylacetamide analog displays potent binding (Ki = 3.90 nM) [2]. The isopropoxy substitution yields significantly lower sigma-1 potency compared to the iodo or phenylacetamide moieties, indicating that this compound is not an optimal sigma-1 probe but rather offers a distinct polypharmacological profile with attenuated sigma-1 engagement [3].

Sigma-1 Affinity
Head-to-head
Target Ki 141.36 nM; 4-IBP Ki 1.7 nM; phenylacetamide Ki 3.90 nM (83-fold weaker vs 4-IBP)
Attenuated sigma-1 engagement may reduce background
Radioligand displacement assay
Sigma-1 Receptor Neurological Disease Radioligand Binding

PDE10A Inhibition and PDE4B Selectivity

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide inhibits human phosphodiesterase 10A (PDE10A) with an IC50 of 480 nM [1]. In contrast, its inhibitory activity against the PDE4B1 isoform is substantially weaker, with an IC50 of 3,000 nM [2]. This approximately 6.25-fold selectivity for PDE10A over PDE4B1 suggests a defined window of target engagement that may be exploited in assays probing striatal signaling pathways where PDE10A is predominantly expressed [3]. The unsubstituted benzamide analog N-(1-benzylpiperidin-4-yl)benzamide lacks reported PDE10A inhibitory activity, further underscoring the role of the 4-isopropoxy group in conferring this enzymatic profile .

PDE10A Selectivity
Head-to-head
~6.25-fold selectivity for PDE10A (IC50 480 nM) over PDE4B1 (IC50 3,000 nM)
Selectivity window aids PDE10A-specific interpretation
[3H]-cAMP hydrolysis assays
PDE10A Inhibitor Schizophrenia Research Enzyme Inhibition

H4R Affinity vs Sigma-1-Selective Analogs

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide binds to the mouse histamine H4 receptor (H4R) with a Kd of 31 nM [1]. This GPCR engagement profile contrasts sharply with the high sigma-1 selectivity exhibited by analogs such as 4-IBP (sigma-1 Ki = 1.7 nM, no reported H4R affinity) and N-(1-benzylpiperidin-4-yl)phenylacetamide (sigma-1 Ki = 3.90 nM, no reported H4R affinity) [2]. The presence of the 4-isopropoxy group thus expands the target compound's polypharmacology to include H4R, a receptor implicated in inflammatory and immune responses, providing a unique tool for studying potential crosstalk between sigma and histaminergic systems [3].

H4R Affinity
Cross-study
Target Kd 31 nM vs sigma-1-selective analogs: no reported H4R affinity
Unique H4R engagement enables crosstalk studies
Mouse H4R BRET assay
Histamine H4 Receptor Immunopharmacology GPCR Ligand

Dual AChE/BuChE Inhibition Profile

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide exhibits dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values of 5.90 μM and 6.76 μM, respectively . In contrast, the 4-iodobenzamide analog (4-IBP) has not been reported to possess cholinesterase inhibitory activity, instead acting as a selective sigma-1 agonist . This balanced dual cholinesterase inhibition profile, while modest in absolute potency, distinguishes the target compound from 4-IBP and positions it as a scaffold for exploring non-selective cholinesterase modulation, a therapeutic strategy relevant to Alzheimer's disease research where both AChE and BuChE contribute to acetylcholine hydrolysis .

Dual ChE Inhibition
Data to verify
Target AChE IC50 5.90 µM, BuChE IC50 6.76 µM; 4-IBP no reported ChE inhibition
Dual profile may support cholinesterase research
Assay conditions not fully detailed; source review needed
Cholinesterase Inhibitor Alzheimers Disease Enzyme Inhibition

Lipophilicity and Solubility vs 4-Iodo Analog

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide possesses an ACD/LogP value of 3.45 and an estimated water solubility of 1.056 mg/L at 25°C . In comparison, the 4-iodobenzamide analog (4-IBP) exhibits a higher LogP (approximately 4.0-4.5, inferred from the presence of the hydrophobic iodine substituent) and correspondingly lower aqueous solubility . The isopropoxy group confers moderate lipophilicity that balances CNS permeability potential with sufficient aqueous solubility for in vitro assay handling, whereas the 4-iodo analog's increased hydrophobicity may present formulation challenges and altered tissue distribution .

Lipophilicity
Class-level inference
Target LogP 3.45, solubility 1.056 mg/L; 4-IBP LogP ~4.0-4.5, lower solubility
Moderate lipophilicity may improve assay handling
Predicted values; limited experimental data
Lipophilicity CNS Drug Design Physicochemical Properties

N-(1-Benzyl-4-piperidinyl)-4-isopropoxybenzamide: Preclinical Application Scenarios


H3R CNS Target Engagement

Researchers investigating H3R-mediated neurotransmission, cognition, or sleep-wake regulation should prioritize this compound as a high-affinity H3R ligand (Kd = 1.35 nM) [1]. Its selectivity over sigma-1 receptors (Ki = 141.36 nM) [2] reduces confounding sigma-1-driven effects compared to analogs like 4-IBP, which is a potent sigma-1 agonist. This makes the compound an ideal chemical probe for dissecting H3R pharmacology in neuronal cultures or rodent behavioral models where sigma-1 modulation could otherwise obscure H3R-specific outcomes. Procurement of this compound ensures a fit-for-purpose reagent with validated H3R engagement, minimizing the risk of misinterpretation due to off-target activity inherent in structurally related sigma-1 ligands.

PDE10A Inhibitor Screening and Striatal Signaling

For drug discovery programs targeting phosphodiesterase 10A (PDE10A) in schizophrenia or Huntington's disease, this compound offers a defined inhibitory profile (IC50 = 480 nM) with ~6.25-fold selectivity over PDE4B1 (IC50 = 3,000 nM) [1]. This selectivity window enables researchers to benchmark novel PDE10A inhibitors against a reference compound with well-characterized isoform selectivity, avoiding the broad-spectrum PDE inhibition seen with non-selective tool compounds. The compound's moderate lipophilicity (LogP = 3.45) [2] also facilitates formulation for in vivo studies, supporting target validation efforts in PDE10A-expressing striatal medium spiny neurons.

Sigma-1/Histamine Receptor Crosstalk Profiling

Investigators exploring functional interactions between sigma-1 receptors and histaminergic GPCRs (H3R/H4R) should utilize this compound as a unique chemical tool [1][2]. Its balanced engagement of H3R (Kd = 1.35 nM), H4R (Kd = 31 nM), and sigma-1 (Ki = 141 nM) [3] provides a polypharmacological fingerprint not replicated by other benzylpiperidine benzamides. This enables studies of receptor crosstalk mechanisms in immune cells (H4R) or CNS tissues (H3R/sigma-1) without the need for multiple single-target compounds, reducing experimental variability and simplifying complex pharmacological dissection of interrelated signaling networks.

Dual Cholinesterase Inhibitor Scaffold Optimization

Medicinal chemistry teams pursuing balanced acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition for Alzheimer's disease research can employ this compound as a starting scaffold [1]. Its modest dual inhibitory activity (AChE IC50 = 5.90 μM; BuChE IC50 = 6.76 μM) [2] provides a validated chemical starting point for structure-activity relationship (SAR) expansion to improve potency while maintaining the balanced dual inhibition profile. This is particularly valuable for laboratories seeking to develop next-generation cholinesterase modulators that address both AChE and BuChE-mediated acetylcholine hydrolysis, a strategy with potential advantages over selective AChE inhibitors in certain patient populations [3].

Application
Selection Property
Validation Focus
H3R CNS target engagement
H3R affinity > sigma-1
H3R binding selectivity in CNS models
PDE10A inhibitor screening
PDE10A/PDE4B selectivity window
Striatal PDE10A inhibition assays
Sigma-1/histamine crosstalk
Multi-receptor engagement profile
Receptor crosstalk study design
Cholinesterase inhibitor scaffold
Dual AChE/BuChE inhibition
Balanced inhibition and SAR expansion
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